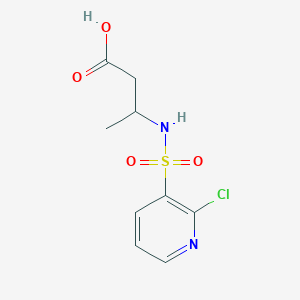

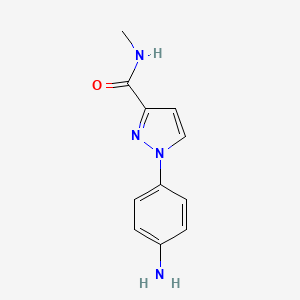

6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one

Descripción general

Descripción

6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family of compounds. It is a colorless, crystalline solid that is soluble in water and has a melting point of about 110°C. It is used in a variety of scientific research applications, including the synthesis of other compounds, as a ligand in coordination chemistry, and as an inhibitor in enzymatic reactions. In

Aplicaciones Científicas De Investigación

Applications in Antitumor and Anticancer Research

Antitumor Activity : Novel 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones, synthesized from 1,4-naphthoquinone and other precursors, demonstrated cytotoxic activity against various human cancer cell lines, suggesting a potential role in cancer therapy research (Iribarra et al., 2012).

Selective Breast Cancer Targeting : A naphthalimide analogue, 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6), was found to be a potent and selective molecule targeting breast cancer via the aryl hydrocarbon receptor (AHR) pathway, showing promise in targeted cancer therapy (Gilbert et al., 2020).

Applications in Chemical Synthesis and Drug Development

Isoquinoline-based Anti-Tumor Lead : A compound with a structure comprising two isoquinoline-3-carboxylic acids demonstrated anti-tumor activity with low systemic toxicity, indicating its potential as a lead in anti-tumor drug development (Gao et al., 2015).

MCH1 Receptor Antagonists : Novel 6-acylamino-2-aminoquinoline compounds were identified as potent melanin-concentrating hormone 1 receptor (MCH1R) antagonists, showcasing a method for discovering compounds with potential therapeutic applications (Ulven et al., 2005).

Synthesis of Quinazolinones : A palladium-catalyzed domino reaction was developed for the synthesis of 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols, demonstrating a novel method for constructing complex organic molecules (Hikawa et al., 2012).

Applications in Biosynthesis and Molecular Biology

- Alkaloid Biosynthesis : The overexpression of Coptis japonica norcoclaurine 6-O-methyltransferase in cultured California poppy cells significantly increased the production of benzylisoquinoline alkaloids, a crucial step in the biosynthesis of economically important compounds like morphine and berberine (Inui et al., 2007).

Propiedades

IUPAC Name |

6-amino-1-benzyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-14-7-8-15-13(10-14)6-9-16(19)18(15)11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQQPKSNJVUJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-benzyl-3,4-dihydroquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)

![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)

![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)

amine](/img/structure/B1517929.png)

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)

![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)